molecular formula C17H12S B14060523 BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- CAS No. 36821-08-6

BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-

Cat. No.: B14060523
CAS No.: 36821-08-6
M. Wt: 248.3 g/mol
InChI Key: YTNVYFJVEVMZDG-UHFFFAOYSA-N
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Description

BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-: is an aromatic organic compound with a complex fused ring structure It consists of a benzene ring, a naphthalene ring, and a thiophene ring, with a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials like 2-bromo-1-naphthaldehyde and 2-thiophenecarboxaldehyde can be used, followed by a series of reactions including Suzuki coupling, cyclization, and methylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- has several applications in scientific research:

Mechanism of Action

The mechanism by which BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. Additionally, its unique structure enables strong π-π interactions, which are crucial for the formation of stable thin films in electronic applications .

Comparison with Similar Compounds

Uniqueness: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- is unique due to the specific positioning of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over material properties .

Properties

CAS No.

36821-08-6

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

4-methylnaphtho[2,3-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-5-4-8-14-15-9-12-6-2-3-7-13(12)10-16(15)18-17(11)14/h2-10H,1H3

InChI Key

YTNVYFJVEVMZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC4=CC=CC=C4C=C3S2

Origin of Product

United States

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